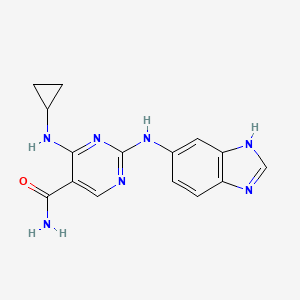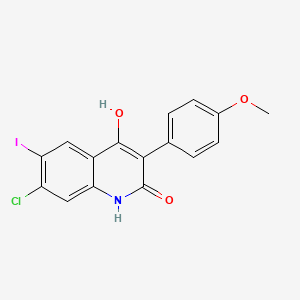
7-chloro-4-hydroxy-6-iodo-3-(4-methoxyphenyl)-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-4-hydroxy-6-iodo-3-(4-methoxyphenyl)-1H-quinolin-2-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-hydroxy-6-iodo-3-(4-methoxyphenyl)-1H-quinolin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis may begin with commercially available starting materials such as 4-methoxyaniline and 2-chloro-3-iodobenzoic acid.
Formation of Quinoline Core: The quinoline core can be constructed through a series of reactions, including cyclization and condensation reactions.
Introduction of Substituents: The specific substituents (chloro, hydroxy, iodo, and methoxy groups) are introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-chloro-4-hydroxy-6-iodo-3-(4-methoxyphenyl)-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of the quinoline ring or substituents.
Substitution: Halogen substitution reactions, such as replacing the chloro or iodo groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions may produce various functionalized quinolines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Antimicrobial Activity: Quinoline derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: Potential inhibitor of specific enzymes involved in biological pathways.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of diseases such as malaria, cancer, and bacterial infections.
Industry
Material Science: Use in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 7-chloro-4-hydroxy-6-iodo-3-(4-methoxyphenyl)-1H-quinolin-2-one would depend on its specific biological target. Common mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
DNA Intercalation: Intercalating into DNA and disrupting replication and transcription processes.
Receptor Binding: Binding to specific receptors and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinoline: The parent compound of the quinoline family.
Hydroxychloroquine: Another antimalarial drug with a hydroxy group.
Uniqueness
7-chloro-4-hydroxy-6-iodo-3-(4-methoxyphenyl)-1H-quinolin-2-one is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C16H11ClINO3 |
|---|---|
Molecular Weight |
427.62 g/mol |
IUPAC Name |
7-chloro-4-hydroxy-6-iodo-3-(4-methoxyphenyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C16H11ClINO3/c1-22-9-4-2-8(3-5-9)14-15(20)10-6-12(18)11(17)7-13(10)19-16(14)21/h2-7H,1H3,(H2,19,20,21) |
InChI Key |
JXTFXEYQVAGMDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC(=C(C=C3NC2=O)Cl)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-methylcyclopropyl)methyl]propan-1-amine](/img/structure/B13875677.png)
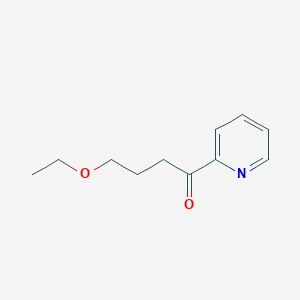
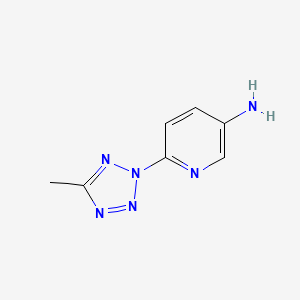
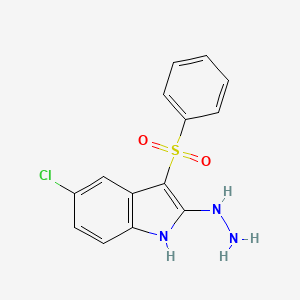
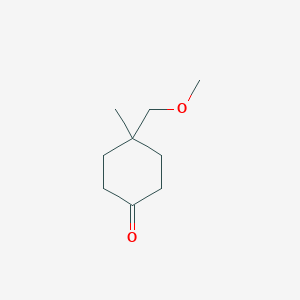
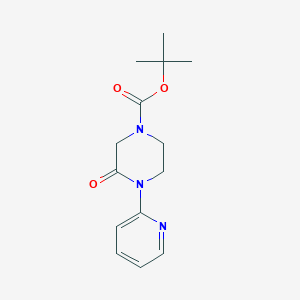

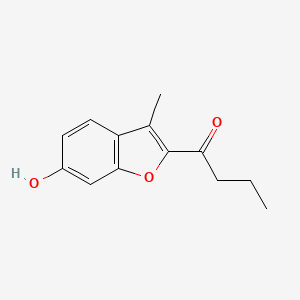
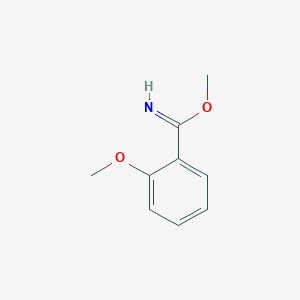
![4-chloro-N-[2-(1-methylpiperidin-2-yl)ethyl]aniline](/img/structure/B13875721.png)
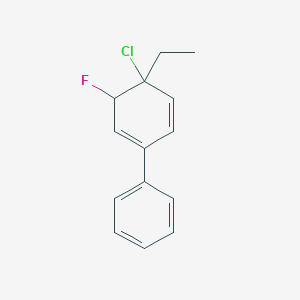
![7-Chloro-6-phenylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13875742.png)

